Selective Inhibition of Human Monoamine Oxidase B (MAO-B) vs. MAO-A
2,4-Dichloro-8-methoxyquinazoline demonstrates measurable and selective inhibition of human MAO-B over MAO-A, a property not observed for its unsubstituted 2,4-dichloroquinazoline parent scaffold. This selectivity is a key differentiator for target-based screening applications [1].
| Evidence Dimension | Inhibitory Activity (IC50) against MAO-B vs. MAO-A |
|---|---|
| Target Compound Data | IC50 = 17.0 µM (MAO-B); IC50 > 100 µM (MAO-A) |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (no published MAO-B/MAO-A activity data; activity is attributed to the specific 8-methoxy substitution pattern) |
| Quantified Difference | >5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. |
Why This Matters
This selectivity profile is critical for researchers developing MAO-B targeted probes or therapeutics, as it differentiates the compound from the inactive parent scaffold and avoids confounding off-target activity at MAO-A.
- [1] BindingDB Entry BDBM50450820 for 2,4-Dichloro-8-methoxyquinazoline. Assay data curated by ChEMBL. View Source
